molecular formula C9H9BrFNO2S B6257665 2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide CAS No. 1178952-84-5

2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide

Katalognummer: B6257665
CAS-Nummer: 1178952-84-5
Molekulargewicht: 294.14 g/mol
InChI-Schlüssel: NSWWHFJQXKZEID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C9H9BrFNO2S. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Cyclopropylation: The addition of a cyclopropyl group to the benzene ring.

    Sulfonamidation: The addition of a sulfonamide group to the benzene ring.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst. Cyclopropylation can be carried out using cyclopropyl halides and a base. Fluorination often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide . Sulfonamidation can be achieved using sulfonamide derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The cyclopropyl group can affect the compound’s overall stability and conformation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the cyclopropyl group adds strain to the molecule, influencing its reactivity and stability. The bromine and fluorine atoms enhance its potential for substitution and coupling reactions, making it a versatile compound in synthetic chemistry.

Eigenschaften

CAS-Nummer

1178952-84-5

Molekularformel

C9H9BrFNO2S

Molekulargewicht

294.14 g/mol

IUPAC-Name

2-bromo-N-cyclopropyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C9H9BrFNO2S/c10-8-5-6(11)1-4-9(8)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2

InChI-Schlüssel

NSWWHFJQXKZEID-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)F)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.